molecular formula C28H30ClNO5 B5123634 Methyl 7-(4-chlorophenyl)-4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 7-(4-chlorophenyl)-4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5123634
M. Wt: 496.0 g/mol
InChI Key: QYBGQORRBVUCPB-UHFFFAOYSA-N
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Description

Methyl 7-(4-chlorophenyl)-4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(4-chlorophenyl)-4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted anilines and aldehydes, which undergo condensation reactions followed by cyclization and esterification steps. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the quinoline ring system.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(4-chlorophenyl)-4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and specific pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases and conditions.

    Industry: It may find applications in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 7-(4-chlorophenyl)-4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 7-(4-chlorophenyl)-4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include other quinoline derivatives such as:

    Chloroquine: An antimalarial drug with a similar quinoline structure.

    Quinidine: An antiarrhythmic agent used to treat heart conditions.

    Cinchonine: An alkaloid with antimalarial properties.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Biological Activity

Methyl 7-(4-chlorophenyl)-4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a hexahydroquinoline core with various substituents that may influence its biological activity. The molecular formula is C26H35ClN2O5C_{26}H_{35}ClN_{2}O_{5}, and it has a molecular weight of approximately 441.6 g/mol. The presence of the chlorophenyl and methoxy-propoxyphenyl groups suggests potential interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : Compounds similar to this compound have been reported to cause cell cycle arrest at the G2/M phase in A549 lung cancer cells .
  • Apoptosis Induction : The compound may enhance the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins such as Bcl-xl and Mcl-1 in various cancer models .
  • Inhibition of Tumor Growth : In vivo studies demonstrated that similar compounds could significantly inhibit tumor growth in xenograft models, suggesting their potential as effective anticancer agents .

Antimicrobial Properties

Quinoline derivatives have also been investigated for their antimicrobial activities. Some studies report that these compounds exhibit activity against various bacterial strains and fungi, potentially through the disruption of microbial cell membranes or interference with metabolic pathways .

The biological activity of this compound is likely mediated through several mechanisms:

  • Modulation of Enzyme Activity : The compound may act as an inhibitor or modulator of key enzymes involved in cancer cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis .
  • Targeting Specific Signaling Pathways : The compound may influence critical signaling pathways such as the MAPK/ERK pathway or PI3K/Akt pathway that are often dysregulated in cancer .

Case Studies and Research Findings

A selection of case studies highlights the biological activity of related compounds:

StudyCompoundActivityFindings
Musa et al., 2015Nifurtimox derivativeAnticancerInduced apoptosis in OVCAR-3 cells; regulated mitochondrial pathways .
Klenkar & Molnar, 2015Coumarin derivativesAntitumorShowed selective cytotoxicity in A549 cells; caused S phase arrest .
MDPI Review, 2021Quinoline derivativesAntimicrobialExhibited significant antimicrobial activity against multiple strains .

Properties

IUPAC Name

methyl 7-(4-chlorophenyl)-4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30ClNO5/c1-5-12-35-23-11-8-18(15-24(23)33-3)26-25(28(32)34-4)16(2)30-21-13-19(14-22(31)27(21)26)17-6-9-20(29)10-7-17/h6-11,15,19,26,30H,5,12-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBGQORRBVUCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC(=C2C(=O)OC)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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